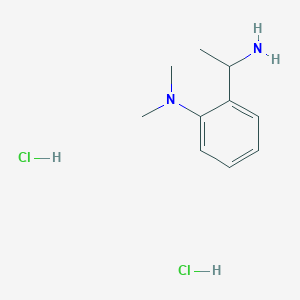
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride” is also known as Y-27632 . It is a highly potent, cell-permeable, reversible, and selective inhibitor of Rho-associated protein kinases . It is used in various scientific research fields, including stem cell research and cell growth and viability studies .
Synthesis Analysis
The synthesis of such compounds often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring with an aminoethyl group and a pyridyl group attached . The chemical formula is C₁₄H₂₁N₃O•2HCl .Chemical Reactions Analysis
This compound is known to inhibit the kinase activity of both ROCK-I and ROCK-II in vitro . The inhibition is competitive with respect to ATP . It also inhibits PRK2 .Physical And Chemical Properties Analysis
Y-27632 is a crystalline solid . It is soluble in DMSO, methanol, and water . It is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Environmental Pollutant Analysis
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has been explored in studies related to environmental pollutants, specifically in the context of 2,6-dimethylaniline, a related aromatic amine. Research has shown that 2,6-dimethylaniline, which shares structural similarities with 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, can form DNA adducts, indicating potential carcinogenicity and emphasizing the importance of monitoring such compounds in environmental samples (Gonçalves, Beland, & Marques, 2001).
Chromophore Development
In the development of novel chromophores, the compound's derivatives have been employed to create highly functionalized structures demonstrating intense, low-energy charge-transfer bands. These developments are crucial in materials science for creating advanced optical and electronic materials (Jayamurugan et al., 2011).
Crystal Engineering
The compound has also been instrumental in crystal engineering, where derivatives such as 4-ethynyl-N,N-dimethylaniline have been analyzed to understand their crystal and molecular structures. Such studies are vital for designing materials with specific crystalline properties for technological applications (Batsanov et al., 2006).
Catalysis Research
In catalysis research, derivatives of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride have been synthesized and applied in cross-coupling reactions, demonstrating their effectiveness as ligands in facilitating chemical transformations. This area of research is crucial for developing more efficient and environmentally friendly synthetic methodologies (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).
Radical Cation Reactivity
The reactivity patterns of related compounds, such as dialkylaniline radical cations, have been studied, providing insights into their potential applications in synthetic chemistry. Understanding these reactivity patterns is essential for developing new reactions and materials (Kirchgessner, Sreenath, & Gopidas, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOAYVXRAJDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

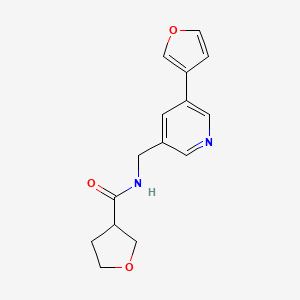
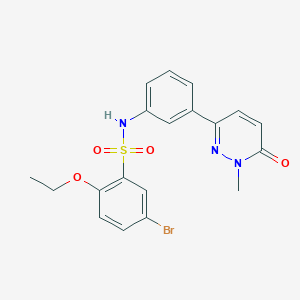
![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)
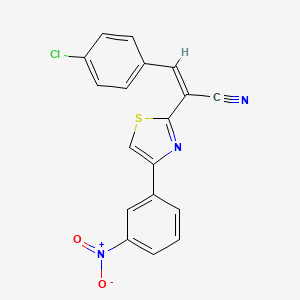
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)
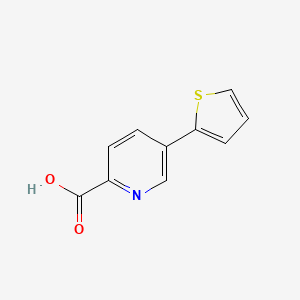
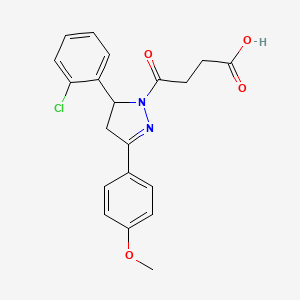
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)
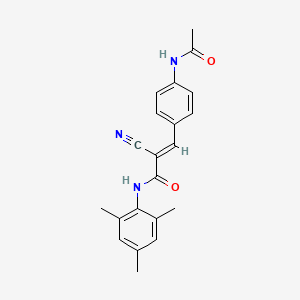
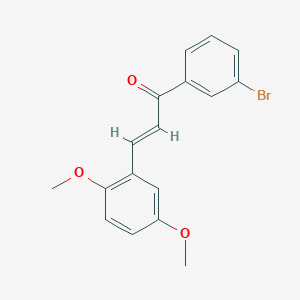
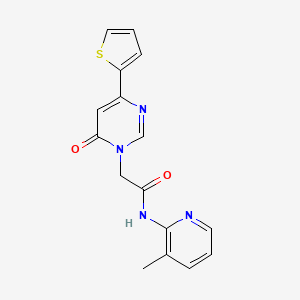
![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)